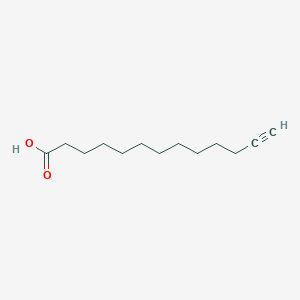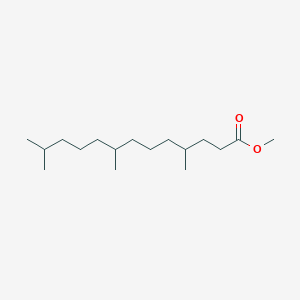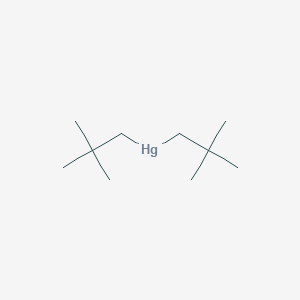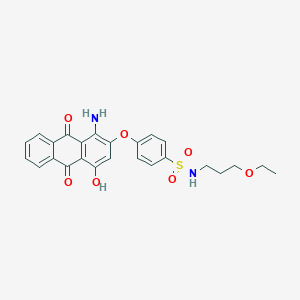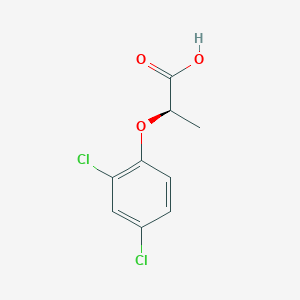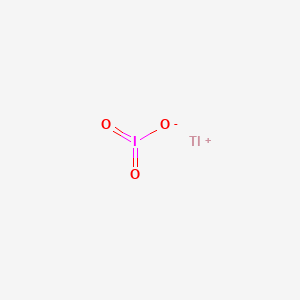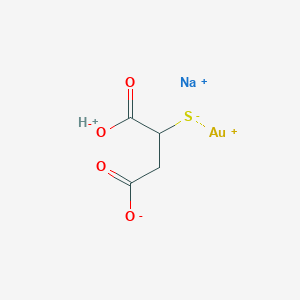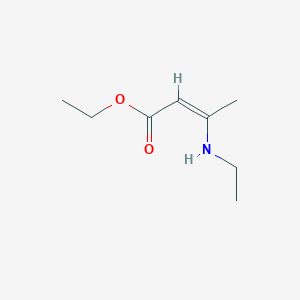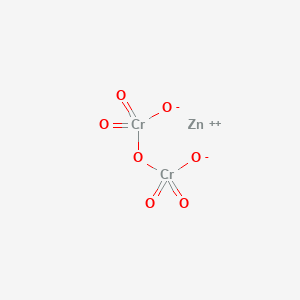
ZINKDICHRomat
Übersicht
Beschreibung
Zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a useful research compound. Its molecular formula is Cr2O7Zn and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound ZINC dichromate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acids and liquid ammonia. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenbehandlungstechnologien
Zinkdichromat ist in der Oberflächenbehandlungstechnologie in verschiedenen Industriebranchen wie dem Maschinenbau, der Elektrotechnik und der Automobilindustrie von entscheidender Bedeutung . Es wird bei der galvanischen Verzinkung unter konstanter Spannung mit unterschiedlichen Beschichtungsdauern verwendet . Die Elektrolytzusammensetzung und die Beschichtungsdauer beeinflussen die Schichtdicke .
Elektroplattierung
This compound spielt eine entscheidende Rolle bei der Elektroplattierung, einem elektrolytischen Verfahren, das schützende Zinkbeschichtungen auf Metalloberflächen aufbringt, um Korrosion und Abbau zu verringern . Diese Methode basiert auf dem Prinzip der Elektroabscheidung, bei dem Metall unter dem Einfluss eines elektrischen Stroms von einer Elektrolytlösung auf ein Metallsubstrat übertragen wird .
Beschichtungsqualitätskontrolle
Die Elektrolytzusammensetzung, die eine maximale Schichtdicke ermöglicht, kann mit this compound bestimmt werden . Bei längeren Beschichtungsdauern wurde eine deutliche Abnahme der Egalisierungsfähigkeit festgestellt . Diese Ergebnisse unterstreichen die Notwendigkeit raffinierter theoretischer Modelle, um galvanische Oberflächenbehandlungsprozesse umfassend zu verstehen .
Korrosionsbeständigkeit
Zinkchromatbeschichtungen, die auf verzinkte Substrate aufgetragen werden, dienen dazu, die Korrosionsbeständigkeit und die Hafteigenschaften der verzinkten Oberfläche zu verbessern . Der Prozess beinhaltet typischerweise die Elektroplattierung des Substrats mit einer Zinkschicht, wodurch eine Opferbarriere gegen Korrosion geschaffen wird
Wirkmechanismus
Target of Action
Zinc dichromate primarily targets Histone deacetylase 1 . This enzyme plays a crucial role in the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4), which is a key process in gene expression .
Mode of Action
Zinc dichromate interacts with its targets by forming a protective and complex film on the surface . This process typically involves electroplating the substrate with a layer of zinc, creating a sacrificial barrier against corrosion . Subsequently, a chromate conversion coating is applied to the zinc-plated surface .
Biochemical Pathways
Zinc dichromate affects the biochemical pathways related to zinc metabolism. Zinc ions (Zn2+) are essential trace elements that serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .
Pharmacokinetics
It’s known that zinc chromate, a related compound, is insoluble in water , which could impact its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of zinc dichromate’s action is the formation of a protective and complex film on the surface . This coating offers improved resistance against corrosion in diverse environmental conditions . Additionally, it facilitates strong adhesion for subsequent coatings, such as primers or paints, contributing to the overall durability of the treated material .
Action Environment
The action of zinc dichromate is influenced by environmental factors. For instance, the formation of zinc chromate is expected in the passivation of zinc-plated metal components using alkali chromates or alkali dichromates . The resulting zinc chromate coating offers improved resistance against corrosion in diverse environmental conditions . Despite its effectiveness, concerns related to the environmental and health impacts of hexavalent chromium have led to the development and adoption of alternative coatings .
Safety and Hazards
Eigenschaften
IUPAC Name |
zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADWTWCQJVOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2O7Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065695 | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc dichromate appears as solid orange-yellow crystal or powder. (USCG, 1999), Trihydrate: Orange-yellow or reddish-brown hygroscopic solid; Soluble in acids and liquid ammonia; [HSDB] Trihydrate: Red-brown solid; [MSDSonline] | |
| Record name | ZINC DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acids and liquid ammonia | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.4 at 20 °C | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
14018-95-2 | |
| Record name | ZINC DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A14W55Z1DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
ANone: Zinc dichromate trihydrate has the molecular formula ZnCr2O7·3H2O. Its molecular weight is 335.36 g/mol. Spectroscopic data, such as IR or NMR, is not widely reported in the context of the provided research.
A: Zinc dichromate trihydrate serves as a versatile oxidizing agent for various organic substrates. It effectively oxidizes alcohols to aldehydes or ketones, [] deprotects dithioacetals to carbonyl compounds, [] and converts sulfides to sulfoxides, [] all under relatively mild conditions.
A: While a precise mechanism is not explicitly detailed in the provided research, it likely proceeds through a chromate ester intermediate, similar to other chromium(VI) oxidations. [] The alcohol coordinates to the chromium center, followed by proton transfer and hydride abstraction, ultimately yielding the carbonyl compound.
A: Benzylic alcohols exhibit greater reactivity compared to aliphatic alcohols in oxidations with zinc dichromate trihydrate. [] This enhanced reactivity can be attributed to the stabilization of the developing carbocation-like intermediate in benzylic systems via resonance with the aromatic ring.
A: Yes, zinc dichromate trihydrate exhibits selectivity in oxidation reactions. For example, it can oxidize allylic alcohols to α,β-unsaturated aldehydes without affecting the double bond. [] This selectivity is advantageous for synthesizing specific carbonyl compounds without unwanted side reactions.
A: Adsorbing zinc dichromate onto alumina creates a heterogeneous catalytic system. [] This method offers several benefits: * Enhanced safety by reducing handling of toxic chromium(VI) compounds. * Simpler workup procedures for product isolation. * Potential for catalyst recycling and reuse, promoting sustainability.
A: Yes, research demonstrates its effectiveness in oxidizing various other functional groups. It can deprotect silyl and pyranyl ethers to their corresponding carbonyl compounds, [] oxidize thiols to thiosulfonates, [] and convert α-aminophosphonates to α-ketophosphonates via oxidative deamination. []
A: Zinc dichromate trihydrate offers certain advantages: * It enables reactions under mild conditions, often at room temperature. [, , ] * It can be utilized in solvent-free systems, reducing environmental impact. [, ] * It exhibits good selectivity towards specific functional groups. [, ]
A: Yes, the kinetics of isoamyl alcohol oxidation by zinc dichromate trihydrate have been studied. [] The reaction follows first-order kinetics with respect to zinc dichromate, isoamyl alcohol, and hydrogen ion concentration, suggesting a mechanism involving a protonated chromium(VI) species in the rate-determining step.
A: Yes, research indicates its use in developing chromate-containing insulating coatings for electrical steel. [] These coatings, primarily composed of acrylic resin emulsion, zinc dichromate solution, boric acid, and glycerol, provide high interlamination resistance, crucial for electrical applications.
A: Yes, zinc dichromate trihydrate, like other chromium(VI) compounds, requires careful handling due to its toxicity. [] Chronic exposure to zinc chromate paints has been linked to pleural effusion and pleural thickening. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
